2-Chlorobenzo[d]oxazol-7-ol

Alzheimer's Disease Cholinesterase Inhibition Neurological Research

2‑Chlorobenzo[d]oxazol‑7‑ol is a differentiated benzoxazole scaffold for neuro‑inflammatory drug discovery. Unlike 2‑methyl (>6500‑fold weaker P2X7 antagonism) or 3‑chloro (isoxazole isomer) analogs, the 2‑chloro‑7‑hydroxy pattern yields moderate AChE inhibition (IC₅₀ 5.80 µM) with negligible 5‑LOX engagement at 100 µM. This clean selectivity makes it an ideal negative control for anti‑inflammatory assays and a tractable starting point for SAR expansion via O‑alkylation, acylation, or cross‑coupling at the 7‑OH and 2‑Cl handles.

Molecular Formula C7H4ClNO2
Molecular Weight 169.56 g/mol
Cat. No. B15054195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorobenzo[d]oxazol-7-ol
Molecular FormulaC7H4ClNO2
Molecular Weight169.56 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)OC(=N2)Cl
InChIInChI=1S/C7H4ClNO2/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3,10H
InChIKeyFWHOUYXLZUHMAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chlorobenzo[d]oxazol-7-ol (CAS 1781434-25-0) Baseline Profile for Scientific Procurement


2-Chlorobenzo[d]oxazol-7-ol (CAS 1781434-25-0, molecular weight 169.56 g/mol) is a heterocyclic benzoxazole derivative featuring a chlorine atom at the 2-position and a hydroxyl group at the 7-position . This substitution pattern creates a distinct electronic and steric profile relative to other benzoxazole analogs, directly influencing its target selectivity profile. The compound is primarily utilized as a research intermediate and screening compound in medicinal chemistry programs targeting neurological and inflammatory pathways [1].

Why 2-Chlorobenzo[d]oxazol-7-ol Cannot Be Replaced by Generic Benzoxazole Analogs


While the benzoxazole scaffold is broadly associated with diverse biological activities, direct substitution with 2-methyl, 2-bromo, or 3-chloro isomers results in markedly different potency and selectivity profiles [1]. For example, the 2-methyl analog (2-Methylbenzo[d]oxazol-7-ol) demonstrates >6500-fold lower P2X7 receptor antagonism, while the 3-chloro isomer (3-Chloro-1,2-benzoxazol-7-ol) exhibits a distinct isoxazole ring system with divergent electronic properties [2]. The precise 2-chloro-7-hydroxy substitution pattern of the target compound uniquely balances AChE inhibitory activity with negligible 5-lipoxygenase engagement, a selectivity profile not replicated by unsubstituted or differently substituted benzoxazoles [3].

2-Chlorobenzo[d]oxazol-7-ol Quantitative Differentiation Evidence for Procurement Decisions


Acetylcholinesterase (AChE) Inhibitory Potency Versus Chlorzoxazone

2-Chlorobenzo[d]oxazol-7-ol exhibits moderate acetylcholinesterase (AChE) inhibitory activity with an IC50 of 5.80 ± 2.18 µM [1]. In contrast, the structurally related muscle relaxant chlorzoxazone (a 5-chlorobenzoxazol-2(3H)-one) shows no reported AChE inhibitory activity at comparable concentrations, functioning instead as a calcium-activated potassium channel activator . This functional divergence underscores how the 2-chloro-7-hydroxy substitution pattern redirects target engagement toward cholinesterase enzymes, a critical differentiation for researchers screening for neurological applications.

Alzheimer's Disease Cholinesterase Inhibition Neurological Research

Negligible 5-Lipoxygenase (5-LOX) Inhibition: Selectivity Advantage Over Pan-Benzoxazole Inhibitors

When evaluated for 5-lipoxygenase (5-LOX) inhibition in rat basophilic leukemia-1 (RBL-1) cells at 100 µM, 2-Chlorobenzo[d]oxazol-7-ol showed no significant activity (NS) [1]. This stands in marked contrast to optimized benzoxazole-based 5-LOX inhibitors, which achieve IC50 values as low as 0.12 µM in the same class [2]. The absence of 5-LOX activity defines a clean selectivity window, making this compound particularly valuable as a negative control or scaffold for programs seeking to avoid leukotriene pathway modulation.

Inflammation Lipoxygenase Target Selectivity

Predicted Physicochemical Properties and Synthetic Accessibility

2-Chlorobenzo[d]oxazol-7-ol exhibits a predicted pKa of 7.30 ± 0.40 and a boiling point of 281.2 ± 13.0 °C . These physicochemical parameters suggest favorable solubility characteristics at physiological pH and sufficient thermal stability for standard laboratory handling. Compared to the 2-methyl analog (predicted boiling point 278.7 ± 13.0 °C, pKa not reported) , the chloro substituent marginally increases polarity and hydrogen-bonding potential, which may influence crystallinity and formulation properties in assay development.

Physicochemical Profiling Drug-likeness Synthetic Feasibility

Recommended Research Applications for 2-Chlorobenzo[d]oxazol-7-ol Based on Evidence Profile


Hit-to-Lead Optimization in Alzheimer's Disease Drug Discovery

The moderate AChE inhibitory activity (IC50 = 5.80 ± 2.18 µM) positions 2-Chlorobenzo[d]oxazol-7-ol as a tractable starting point for medicinal chemistry optimization. Researchers can leverage the 7-hydroxy group as a synthetic handle for introducing diversity elements to improve potency and blood-brain barrier penetration while monitoring selectivity against 5-LOX, where this compound already demonstrates a clean profile [1][2].

Selectivity Control Compound in Inflammation Pathway Studies

Given its demonstrated lack of significant 5-LOX inhibition at 100 µM, 2-Chlorobenzo[d]oxazol-7-ol serves as an ideal negative control in assays evaluating benzoxazole-based anti-inflammatory candidates. Its use ensures that observed effects in cellular models are attributable to the intended target rather than off-target 5-LOX engagement, a critical quality control measure in drug discovery workflows [2].

Synthetic Intermediate for Benzoxazole Derivative Libraries

The 7-hydroxy group provides a convenient point for O-alkylation, acylation, or sulfonation reactions, enabling the rapid generation of structurally diverse benzoxazole libraries. The 2-chloro substituent can also serve as a leaving group for nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, offering versatile routes to more complex analogs for structure-activity relationship (SAR) studies [1].

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